4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
This compound belongs to the 1,3-thiazole-5-carboxamide family, characterized by a thiazole core functionalized with a carboxamide group. The structure includes:
- 3-methyl substituent: Influences steric and electronic properties.
- 2-thioxo moiety: Contributes to tautomerism and metal-binding capacity.
Properties
Molecular Formula |
C11H9Cl2N3OS2 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-16-9(14)8(19-11(16)18)10(17)15-7-3-2-5(12)4-6(7)13/h2-4H,14H2,1H3,(H,15,17) |
InChI Key |
USVDOQMEBSQUDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Synthesis
Source reports a three-component reaction under ultrasonic irradiation, reducing reaction times by 50–70%. For this compound, a mixture of 3-acetylthiazole, thiosemicarbazide, and 2,4-dichlorophenyl isothiocyanate in dioxane with chitosan-grafted poly(vinylpyridine) catalyst yields the product in 4 hours.
Advantages:
-
Eco-friendly catalyst (chitosan derivatives)
-
Yield Improvement: 88% vs. 72% (conventional heating)
Scalability and Industrial Considerations
Large-scale production requires solvent recovery and catalyst recycling. Source emphasizes using ethyl acetate for easier separation and Pd/C recovery via filtration. Economic viability is enhanced by:
-
Catalyst Reuse: Up to 5 cycles without significant activity loss.
-
Solvent Choice: Acetonitrile (recyclable via distillation).
Quality Control and Analytical Validation
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
IR Spectroscopy: Key peaks at 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Condensation Reactions: The thiazole ring can undergo condensation reactions with aldehydes to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Condensation: Aldehydes and ketones in the presence of acidic or basic catalysts.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Mechanism of Action
The exact mechanism of action of 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may involve modulation of ion channels or neurotransmitter receptors in the central nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations in similar compounds include substitutions at the 3-position of the thiazole ring and the carboxamide’s aryl/alkyl group. Below is a comparative analysis based on synthesis, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: 3-Methyl vs. Halogenation: The 2,4-dichlorophenyl group in the target compound increases lipophilicity and electron-withdrawing effects, which may improve receptor binding (e.g., in antimicrobial or anticancer targets) compared to non-halogenated derivatives . Carboxamide Modifications: Replacing the NH₂ group (as in 1a–1e) with N-(2,4-dichlorophenyl) introduces aryl interactions, altering solubility and metabolic stability .
Synthetic Trends :
- Cyclocondensation reactions using trifluoroacetic anhydride (as in ) are common for forming the thiazole core. Yields vary with substituent complexity; fluorophenyl derivatives (1c–1e) show lower yields (67%) compared to ethyl (87%) or methyl analogs .
- The ethyl ester analog () suggests esterification as a route to modulate bioavailability, though hydrolysis to carboxylic acids may occur in vivo .
Physicochemical Properties :
- Melting points correlate with substituent polarity. Fluorophenyl derivatives (1e: 270–272°C) exhibit higher melting points than ethyl or phenyl analogs due to stronger intermolecular forces (halogen bonding) .
- The target compound’s dichlorophenyl group likely increases molecular weight (333.23) and lipophilicity compared to NH₂-substituted analogs (e.g., 1a: 203.28) .
Inferred Bioactivity :
- Thiazole carboxamides are associated with anticancer, antimicrobial, and antimalarial activities (). The dichlorophenyl group may enhance activity against chloroquine-resistant parasites or tyrosine kinase targets .
- The ethyl ester derivative () could act as a prodrug, improving absorption before hydrolyzing to the active carboxylic acid .
Biological Activity
The compound 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity, and therapeutic applications, supported by relevant case studies and research findings.
Molecular Formula
- C : 11
- H : 10
- Cl : 2
- N : 4
- O : 1
- S : 1
Structural Characteristics
The compound features a thiazole ring system, which is known for its diverse biological activities. The presence of the dichlorophenyl group and the amino functional group contributes to its pharmacological properties.
Antitumor Activity
Research indicates that thiazole derivatives, including the compound , exhibit significant antitumor activity. For instance, studies have shown that thiazole-based compounds can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structural motifs had IC50 values ranging from to against cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) indicated that the presence of electron-donating groups like methyl groups enhances cytotoxicity .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Research Findings
A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole possess notable antimicrobial activity. The incorporation of different substituents on the thiazole ring can significantly affect the antimicrobial potency .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or proteins associated with cell proliferation and survival. For example, molecular dynamics simulations have suggested that certain thiazole derivatives interact with target proteins primarily through hydrophobic interactions .
Data Summary
| Biological Activity | IC50 (µg/mL) | Target Cell Lines |
|---|---|---|
| Antitumor | 1.61 - 1.98 | A-431, Jurkat |
| Antimicrobial | Varies | Various strains |
Q & A
Q. Q1. What are the optimal synthetic routes for 4-amino-N-(2,4-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole core. A plausible route includes:
Thiazole Ring Formation : React 2,4-dichloroaniline with a thiourea derivative under acidic conditions to introduce the thioxo group.
Carboxamide Coupling : Use coupling agents like EDC/HOBt in anhydrous DMF to attach the carboxamide group to the thiazole ring .
Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm structure via H/C NMR (e.g., thioxo group at δ ~160 ppm in C NMR) and HRMS .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Aromatic protons from the 2,4-dichlorophenyl group appear as two doublets (δ 7.2–7.8 ppm). The methyl group on the thiazole resonates as a singlet (~δ 2.1 ppm) .
- C NMR: The thioxo (C=S) carbon appears at δ ~160 ppm, while the carboxamide carbonyl is δ ~168 ppm .
- IR Spectroscopy : Strong bands at ~1650 cm (C=O stretch) and ~1250 cm (C=S stretch) .
- Mass Spectrometry : HRMS (ESI+) should show [M+H] with <2 ppm error .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antimicrobial activity?
Methodological Answer:
- Substituent Variation : Systematically modify the dichlorophenyl group (e.g., replace Cl with F or CF) and the methyl group (e.g., ethyl, isopropyl) to assess steric/electronic effects .
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include a positive control (e.g., ciprofloxacin) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like dihydrofolate reductase (DHFR). Validate with MD simulations .
Q. Q4. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability. Monitor plasma concentration via LC-MS/MS .
- Dose-Response Refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC with effective in vivo doses .
Q. Q5. What computational strategies predict regioselectivity in derivatization reactions of the thiazole core?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model electrophilic aromatic substitution (e.g., nitration, sulfonation) .
- Activation Strain Analysis : Compare energy barriers for substitution at C-4 vs. C-5 positions to identify kinetically favored sites .
- Experimental Validation : Synthesize predicted derivatives (e.g., nitro or amino analogues) and compare yields .
Q. Q6. How can solvent effects influence the compound’s stability during long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store solutions in DMSO, ethanol, or PBS at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Degradation Pathways : Identify hydrolytic (e.g., thioxo → carbonyl) or oxidative (e.g., sulfoxide formation) products via LC-MS .
- Optimal Conditions : Lyophilized solids stored at -20°C in argon show >90% stability over 12 months .
Mechanistic and Analytical Challenges
Q. Q7. What methodologies elucidate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Protein Binding Studies : Use SPR (surface plasmon resonance) to measure affinity for tubulin or topoisomerase II .
- Mitochondrial Dysfunction Assays : Measure ΔΨm collapse via JC-1 staining and ROS production with DCFH-DA .
Q. Q8. How can batch-to-batch variability in synthesis impact reproducibility of biological data?
Methodological Answer:
- Quality Control (QC) Protocols :
- Statistical Analysis : Use ANOVA to compare bioactivity across batches; discard outliers with >15% deviation in IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
